16,17-Epiestriol

Estrogen Receptor Binding Affinity Selectivity

Researchers seeking an ERβ-selective agonist or Estriol EP Impurity G standard often lack access to a well-characterized epimer. 16,17-Epiestriol (CAS 793-89-5) provides >98% purity, 13-fold ERβ selectivity, and unambiguous pharmacopoeial identity. • 13-fold ERβ selectivity over ERα (binding & functional assays) • In vivo potency 1% of estradiol, enabling ERβ pathway research • EP Impurity G standard for HPLC/UPLC method validation

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 793-89-5
Cat. No. B195164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,17-Epiestriol
CAS793-89-5
Synonyms16,17-epi-Estriol ;  Estra-1,3,5(10)-triene-3,16β,17α-triol ; 
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18+/m1/s1
InChIKeyPROQIPRRNZUXQM-LMMHAMTPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

16,17-Epiestriol: ERβ-Selective Estrogen & Reference Standard


16,17-Epiestriol (16β,17α-epiestriol; CAS 793-89-5) is a minor endogenous estrogen belonging to the estrane steroid class, characterized by the chemical formula C18H24O3 and a molecular weight of 288.38 g/mol [1]. It is an epimer of the major human estrogen estriol, differing in the stereochemistry of the hydroxyl groups at the C16 and C17 positions (16β,17α configuration) [2]. This structural modification confers distinct biological and analytical properties, including a pronounced selectivity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα) [3], as well as a defined role as Estriol EP Impurity G in pharmaceutical quality control [4].

ERβ-selective agonist for subtype signaling dissection studies
Estriol EP Impurity G reference standard for HPLC/QC methods
16β,17α epimer: enables stereochemical control and attribution review

Why Generic Estriol Cannot Substitute for 16,17-Epiestriol


Although 16,17-epiestriol shares a core estrane scaffold with estriol and other epimers like 17-epiestriol, their stereochemical differences at the C16 and C17 hydroxyl groups result in profoundly divergent pharmacological and analytical behaviors [1]. In receptor binding assays, 16,17-epiestriol exhibits a marked ERβ selectivity (13-fold over ERα) [2], while 17-epiestriol shows a distinct binding profile with higher relative affinity for both receptors [2]. In vivo, the estrogenic potency of 16,17-epiestriol is only 1% that of estradiol, compared to 30% for estriol and near-equipotent activity for 17-epiestriol [3]. Furthermore, in pharmaceutical analysis, 16,17-epiestriol is a specifically designated pharmacopeial impurity (Estriol EP Impurity G) [4], meaning generic substitution with another epimer would invalidate regulatory compliance in impurity testing methods. These quantitative and qualitative differences render simple class-based interchange untenable for rigorous scientific or industrial use.

ERβ selectivity context
ERα/ERβ binding profile differs significantly from estriol and 17-epiestriol; pathway interpretation may shift.
In vivo potency profile
Extremely low systemic estrogenic activity relative to estradiol and other epimers; model endpoints may not transfer.
Pharmacopeial identity
EP Impurity G designation requires specific 16β,17α stereochemistry; generic estriol cannot satisfy impurity testing methods.

16,17-Epiestriol: Comparative Evidence vs Estriol Epimers


ERβ-Selective Binding Affinity

16,17-Epiestriol exhibits a relative binding affinity (RBA) of 1.0 for ERα and 13 for ERβ, compared to estradiol (RBA = 100 for both receptors) [1]. This represents a 13-fold selectivity for ERβ over ERα [1]. In contrast, estriol shows RBAs of 12.65 (ERα) and 26 (ERβ), while 17-epiestriol shows 55.45 (ERα) and 79-80 (ERβ) [1].

ERβ Binding Affinity
Head-to-head
ERα RBA 1.0; ERβ RBA 13 (13-fold selectivity)
Supports ERβ-selective pathway research fit
Competitive binding assay, recombinant human ERs
Estrogen Receptor Binding Affinity Selectivity

Minimal In Vivo Estrogenic Activity

In a standardized intravaginal injection bioassay using immature rats, 16,17-epiestriol demonstrated approximately 1% of the estrogenic activity of 17β-estradiol [1]. In the same assay, estriol showed 30% activity, 16-epiestriol showed 5%, and 17-epiestriol was found to be at least as active (5 × 10^-6 μg) as 17β-estradiol [1].

In Vivo Activity
Head-to-head
~1% of estradiol estrogenic activity
Model-response context: low systemic potency
Immature rat intravaginal bioassay
Estrogenic Activity In Vivo Bioassay Epimer Comparison

UGT2B7 Regioselectivity for 16-OH Glucuronidation

Human UDP-glucuronosyltransferase (UGT) 2B7 is the most active UGT toward ring D hydroxyls of estriol epimers, but with distinct regioselectivity: it glucuronidates the 16-OH of 16-epiestriol and estriol, whereas it preferentially glucuronidates the 17-OH of 17-epiestriol [1]. Kinetic analyses confirm that the 17-OH configuration plays a major role in the affinity of UGT2B7 for these estrogens [1].

UGT2B7 Regioselectivity
Cross-study
16-OH glucuronidation preferred over 17-OH
Stereospecific metabolism context for clearance studies
Recombinant UGT2B7 enzyme assays
Glucuronidation Metabolism UGT Enzymes

Official EP Impurity G Reference Standard

16,17-Epiestriol is listed as Estriol EP Impurity G in the European Pharmacopoeia and is supplied as a fully characterized reference standard with purity typically ≥95% (e.g., 98% purity available from multiple vendors) [1][2]. It is used for analytical method development, method validation (AMV), and quality control (QC) applications for Estriol API [1].

EP Impurity G
Specification
Designated Estriol EP Impurity G; purity ≥95%
Pharmacopeial reference standard for QC methods
European Pharmacopoeia monograph
Pharmaceutical Analysis Impurity Standard HPLC

ERβ-Selective Agonist in Reporter Assays

In reporter cell lines specifically expressing human ERα and ERβ, 16β,17α-epiestriol was shown to exhibit ERβ-selective agonist potency, whereas 17α-ethynyl,17β-estradiol showed ERα-selectivity [1]. This functional selectivity mirrors the binding affinity profile.

Reporter Assay Selectivity
Head-to-head
ERβ-selective agonist vs ERα-selective comparator
Functional selectivity aligns with binding data
Reporter cell lines expressing human ERα/ERβ
ERβ Agonist Reporter Assay Selectivity

Anti-Inflammatory Profile Without Immunosuppression

Epiestriol (including the 16β-epimer) has been reported to possess significant anti-inflammatory properties without glycogenic activity or immunosuppressive effects, in contrast to conventional anti-inflammatory steroids like hydrocortisone (a glucocorticoid) [1][2].

Anti-inflammatory Context
Class-level inference
Reported anti-inflammatory without glycogenic effects
Context-dependent; limited direct 16,17-epi data
Data to verify; class-level review
Anti-inflammatory Steroid Glycogenesis

16,17-Epiestriol: Research & Industrial Applications


ERβ-Selective Tool Compound for Molecular Pharmacology

Researchers investigating ERβ-specific signaling pathways can utilize 16,17-epiestriol as a selective agonist tool. Its 13-fold ERβ selectivity over ERα, confirmed in both binding and functional assays [1][2], allows for dissection of ERβ-mediated effects distinct from ERα-driven responses. This is particularly valuable in tissues where ERβ predominates, such as the prostate, ovary, and certain brain regions.

Reference Standard for Estriol Impurity Profiling

Analytical laboratories performing HPLC or UPLC analysis of Estriol API must use 16,17-epiestriol as Estriol EP Impurity G to meet European Pharmacopoeia requirements [3]. The availability of high-purity (>95%) reference standards from accredited vendors enables accurate method development, validation, and routine QC testing for ANDA submissions or commercial production [3].

In Vivo Model of Low Estrogenic Activity

Given its extremely low systemic estrogenic activity (1% of estradiol) in the immature rat bioassay [4], 16,17-epiestriol may serve as a comparator or control compound in studies evaluating the estrogenic potency of environmental contaminants or pharmaceutical candidates. Its distinct in vivo profile relative to other estriol epimers provides a benchmark for assessing the impact of stereochemical changes on endocrine activity.

Metabolism Studies for Stereospecific Glucuronidation

Drug metabolism researchers can employ 16,17-epiestriol to study the stereospecificity of UGT2B7-mediated glucuronidation. The enzyme's distinct regioselectivity for the 16-OH of 16-epiestriol versus the 17-OH of 17-epiestriol [5] makes this epimer pair a valuable model system for understanding how subtle configurational changes alter phase II metabolic clearance pathways.

Application
Selection Property
Validation Focus
ERβ signaling pathway studies
ERβ-selective agonist profile
ER subtype-specific response interpretation
Estriol API impurity testing
EP Impurity G designation
Pharmacopeial method compliance
Endocrine comparator studies
Low systemic estrogenic activity profile
Endocrine activity benchmarking
UGT2B7 glucuronidation studies
Stereospecific 16-OH glucuronidation
Phase II metabolic clearance context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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